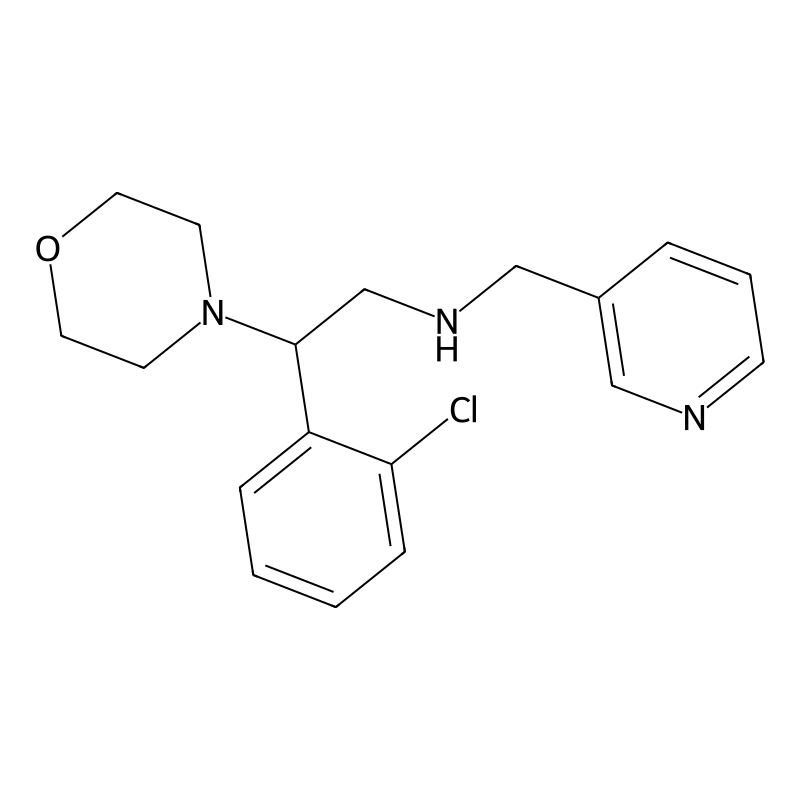

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine

Catalog No.

S7012788

CAS No.

M.F

C18H22ClN3O

M. Wt

331.8 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine

IUPAC Name

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C18H22ClN3O/c19-17-6-2-1-5-16(17)18(22-8-10-23-11-9-22)14-21-13-15-4-3-7-20-12-15/h1-7,12,18,21H,8-11,13-14H2

InChI Key

JKFWMPSRDSVGRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNCC2=CN=CC=C2)C3=CC=CC=C3Cl

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that has gained significant interest in research and industry due to its diverse set of properties and potential applications. The compound is also known by its alternative name, VUF 6002. The aim of this paper is to provide a comprehensive assessment of the chemical compound, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, application in scientific experiments, limitations, and future directions.

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that belongs to the class of chemical entities known as aryl-alkylamines. The compound has a molecular formula of C19H22ClN3O and a molecular weight of 343.85 g/mol. It is a white to light yellow crystalline powder that is soluble in most organic solvents, including ethanol, DMSO, and DMF. The compound was first synthesized and characterized by researchers at the University of Bonn, Germany, in 2001.

The physical and chemical properties of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine are important in understanding its behavior in different environments and applications. The compound has a melting point of 178–180 °C and a boiling point of 530.3 °C at 760 mmHg. Its density is 1.24 g/cm3, and it has a vapor pressure of 6.29E-10 mmHg at 25°C. The compound is stable under normal conditions, but it may decompose at temperatures above 200°C. In aqueous solutions, it has a pKa of 7.4.

The synthesis and characterization of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine have been reported in the literature. The compound can be synthesized using various methods, including reductive amination, palladium-catalyzed coupling, and Buchwald-Hartwig amination. The most common method involves the reductive amination of 2-(2-chlorophenyl)ethanone with morpholine and pyridine-3-methanol in the presence of sodium borohydride and catalytic hydrogenation. The resulting product is purified through crystallization or chromatography.

The structure of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-performance liquid chromatography (HPLC). The NMR spectra have shown the presence of the chlorophenyl, pyridine, and morpholine moieties in the molecule. The X-ray crystallography studies have revealed the crystal structure of the compound, which shows a planar conformation of the molecule. HPLC has been used to quantify the purity and concentration of the compound in different samples.

The structure of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-performance liquid chromatography (HPLC). The NMR spectra have shown the presence of the chlorophenyl, pyridine, and morpholine moieties in the molecule. The X-ray crystallography studies have revealed the crystal structure of the compound, which shows a planar conformation of the molecule. HPLC has been used to quantify the purity and concentration of the compound in different samples.

The analytical methods for detecting and quantifying 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine in different samples depend on the specific application and environment. The most commonly used methods include HPLC, gas chromatography (GC), mass spectrometry (MS), and fluorescence spectroscopy. In HPLC and GC, the compound is separated from other analytes based on its chemical and physical properties, such as polarity and boiling point. In MS and fluorescence spectroscopy, the compound is ionized or excited by radiation, and the resulting signals are used to identify and quantify its concentration.

The biological properties of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine are of great interest in research and industry. The compound has been shown to interact with various receptors and enzymes in the body, including serotonin receptors and the dopamine transporter. It has been used as a lead compound in the development of new drugs for the treatment of depression, anxiety, and addiction. Studies have also shown that the compound exhibits antitumor and antimicrobial activity, making it a promising candidate for cancer and infectious disease treatments.

The toxicity and safety of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine in scientific experiments depend on the specific application and dosage used. Studies have shown that the compound has low acute toxicity, with LD50 values ranging from 2000 to 5000 mg/kg in rats and mice. However, chronic exposure to the compound may result in adverse effects on the liver, kidney, and reproductive system. Safety guidelines for the handling and disposal of the compound have been established by regulatory agencies, including the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).

The potential applications of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine in scientific experiments are diverse and growing. The compound has been used as a research tool for the study of various biological systems, including the central nervous system and the immune system. It has also been used as a precursor or intermediate in the synthesis of other compounds, such as radioligands and biologically active molecules. The compound's potential applications in drug discovery and development have been well documented, with several drugs currently in clinical trials or on the market that contain the compound or its analogs.

The current state of research on 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine is dynamic and rapidly evolving. Researchers are exploring the compound's potential applications in various fields, including drug discovery, chemical synthesis, and biotechnology. They are also investigating its potential toxicity and safety implications, as well as its interactions with biological systems and other chemicals. The compound is the subject of ongoing research and development in academic and industrial laboratories around the world.

The potential implications of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine in various fields of research and industry are significant. The compound's diverse set of properties and potential applications make it a promising candidate for a wide range of scientific and industrial applications. Its potential uses include drug discovery and development, chemical synthesis, biotechnology, and materials science. The compound's biological properties make it a particularly attractive target for the development of new drugs for the treatment of various diseases.

Despite the promising potential of 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine, there are several limitations and challenges associated with its use and development. These include its potential toxicity and safety concerns, as well as its limited solubility and stability in certain environments. Future research directions for the compound may include the development of new synthetic methods to improve its purity and yield, the optimization of its biological activity and pharmacokinetic properties, and the exploration of its potential applications in emerging fields of research, such as nanotechnology and regenerative medicine.

Additional future directions for research on 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine include:

1. Evaluating the compound's potential applications in the development of new therapies for cancer, infectious diseases, and other conditions.

2. Investigating the compound's potential interactions with other chemicals and their biological effects.

3. Exploring the compound's potential applications in the development of new materials, such as polymers and nanomaterials.

4. Studying the compound's potential applications in areas such as environmental remediation and renewable energy.

5. Developing new synthetic methods for the compound with improved efficiency, safety, and scalability.

6. Evaluating the long-term safety and toxicity of the compound in specific contexts, such as chronic exposure or in combination with other drugs or chemicals.

7. Developing new analytical methods for the detection and quantification of the compound in different environments and samples.

8. Exploring the potential applications of the compound in other areas of biotechnology, such as gene therapy and drug delivery.

1. Evaluating the compound's potential applications in the development of new therapies for cancer, infectious diseases, and other conditions.

2. Investigating the compound's potential interactions with other chemicals and their biological effects.

3. Exploring the compound's potential applications in the development of new materials, such as polymers and nanomaterials.

4. Studying the compound's potential applications in areas such as environmental remediation and renewable energy.

5. Developing new synthetic methods for the compound with improved efficiency, safety, and scalability.

6. Evaluating the long-term safety and toxicity of the compound in specific contexts, such as chronic exposure or in combination with other drugs or chemicals.

7. Developing new analytical methods for the detection and quantification of the compound in different environments and samples.

8. Exploring the potential applications of the compound in other areas of biotechnology, such as gene therapy and drug delivery.

2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound with diverse and promising potential applications in research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, and limitations have been discussed in this paper. The compound's potential implications in various fields of research and industry have been highlighted, and potential future research directions have been proposed. While there are challenges and limitations associated with its use and development, 2-(2-chlorophenyl)-2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine remains an intriguing target for scientific and industrial research.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

331.1451400 g/mol

Monoisotopic Mass

331.1451400 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds